6,6-Dimethyl-1,4-oxazepane hydrochloride
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Overview
Description
6,6-Dimethyl-1,4-oxazepane hydrochloride, also known as DOX, is an organic compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C7H15NO.ClH/c1-7(2)5-8-3-4-9-6-7;/h8H,3-6H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 165.66 .Scientific Research Applications
Photochemical Transformations and Synthesis of Derivatives : Research conducted by Eberbach et al. (1971) details a synthesis process for oxepin derivatives from furanes and acetylenic dienophiles, including a photochemical oxanorbornadiene-oxaquadricyclane transformation. This study may be relevant in understanding the chemical properties and potential applications of 6,6-Dimethyl-1,4-oxazepane hydrochloride in photochemistry (Eberbach et al., 1971).
Catalysts for Carbon-Carbon Bond Formation : Fossey and Richards (2004) investigated the synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, which are important for carbon-carbon bond formation in chemical syntheses. This work might provide insights into the use of this compound in creating complex molecular structures (Fossey & Richards, 2004).
Antimicrobial and Anti-inflammatory Agents : Kendre, Landge, and Bhusare (2015) synthesized novel compounds, including benzoxazepine derivatives, for potential use as antimicrobial and anti-inflammatory agents. This research highlights the medical and pharmaceutical applications of compounds related to this compound (Kendre, Landge, & Bhusare, 2015).
Synthesis of Optically Active β-Substituted Alkanoic Acids : Mukaiyama, Takeda, and Fujimoto (1978) described a method for preparing highly optically pure β-substituted alkanoic acids, with applications in asymmetric synthesis and chirality. Their research could be relevant for understanding the role of this compound in the synthesis of optically active compounds (Mukaiyama, Takeda, & Fujimoto, 1978).
Safety and Hazards
Properties
IUPAC Name |
6,6-dimethyl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-8-3-4-9-6-7;/h8H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMPUJKJWXWRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCOC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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